molecular formula C16H18N2O3 B126702 Epiisopiloturine CAS No. 69460-80-6

Epiisopiloturine

Cat. No.: B126702
CAS No.: 69460-80-6
M. Wt: 286.33 g/mol
InChI Key: OLLOSKHCXIYWIO-AEGPPILISA-N
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Description

This compound is a by-product of pilocarpine extraction and has garnered attention due to its promising anti-inflammatory and antinociceptive properties . Epiisopiloturine has shown potential in various therapeutic applications, making it a compound of significant interest in scientific research.

Mechanism of Action

Epiisopiloturine (EPI), also known as (3S,4R)-3-[(S)-hydroxy(phenyl)methyl]-4-[(1-methylimidazol-4-yl)methyl]oxolan-2-one, is an imidazole alkaloid extracted from the leaves of Pilocarpus microphyllus . This compound has shown promising activity against several diseases and conditions .

Target of Action

EPI primarily targets the Cyclooxygenase-2 (COX-2) pathway and TLR4/NF-κB-MAPK signaling pathway in cells. COX-2 is an enzyme involved in inflammation, and TLR4/NF-κB-MAPK is a signaling pathway that plays a crucial role in the immune response .

Mode of Action

EPI interacts with its targets by inhibiting their activity. It reduces inflammation indicators and oxidative stress, thus presenting anti-inflammatory action . In the TLR4/NF-κB-MAPK signaling pathway, EPI inhibits the expression of TLR4 and the phosphorylation of NF-κB p65 and MAPKs (JNK and ERK1/2) .

Biochemical Pathways

EPI affects the COX-2 pathway and the TLR4/NF-κB-MAPK signaling pathway . By inhibiting these pathways, EPI reduces the production of pro-inflammatory mediators such as IL-1β, TNF-α, and COX-2 . This leads to a decrease in inflammation and oxidative stress .

Pharmacokinetics

Research has shown that a self-nanoemulsifying drug-delivery system (snedds) can enhance epi’s bioavailability after oral administration . This suggests that EPI’s ADME properties and bioavailability can be improved with appropriate drug delivery systems .

Result of Action

EPI’s action results in a reduction of inflammation and oxidative stress . It also preserves the number of circulating leukocytes, contributes to the recovery of tissue architecture, and restores the number of goblet cells in the small intestine . In the context of neuroinflammation, EPI reduces the production of pro-inflammatory cytokines IL-6 and TNF- α .

Action Environment

The action of EPI can be influenced by various environmental factors. For instance, the use of a self-nanoemulsifying drug-delivery system (SNEDDS) can enhance EPI’s bioavailability and improve its in vivo antischistosomal activity . .

Preparation Methods

Synthetic Routes and Reaction Conditions: Epiisopiloturine is primarily obtained through the extraction and purification processes from Pilocarpus microphyllus leaves. The extraction involves the use of solvents such as toluene and methylene chloride, followed by alkalinization with ammonium carbonate. The solution is then subjected to acidification, filtration, and further alkalinization to remove impurities . High-performance liquid chromatography (HPLC) is employed to achieve a purity level higher than 98% .

Industrial Production Methods: On an industrial scale, the extraction process involves liquid-liquid extraction with industrial chloroform after preparative HPLC. The solution is alkalinized to a pH of 9 to 9.5 and subjected to further purification steps to isolate this compound . The compound is then characterized using techniques such as single crystal X-ray diffraction, nuclear magnetic resonance, and vibrational spectroscopy .

Chemical Reactions Analysis

Types of Reactions: Epiisopiloturine undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its therapeutic properties.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as hydrogen peroxide and potassium permanganate are used to introduce oxygen-containing functional groups into the molecule.

    Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are employed to reduce specific functional groups within the compound.

    Substitution: Nucleophilic substitution reactions are carried out using reagents like sodium hydroxide and potassium carbonate to replace specific atoms or groups within the molecule.

Major Products Formed: The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can exhibit enhanced biological activities.

Comparison with Similar Compounds

  • Epiisopilosine
  • Pilocarpine (parent compound)
  • Other imidazole alkaloids from Pilocarpus microphyllus

Epiisopiloturine stands out due to its broad range of biological activities and potential therapeutic applications, making it a valuable compound for further research and development.

Properties

IUPAC Name

(3S,4R)-3-[(S)-hydroxy(phenyl)methyl]-4-[(1-methylimidazol-4-yl)methyl]oxolan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O3/c1-18-8-13(17-10-18)7-12-9-21-16(20)14(12)15(19)11-5-3-2-4-6-11/h2-6,8,10,12,14-15,19H,7,9H2,1H3/t12-,14-,15+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLLOSKHCXIYWIO-AEGPPILISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N=C1)CC2COC(=O)C2C(C3=CC=CC=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C=C(N=C1)C[C@H]2COC(=O)[C@@H]2[C@@H](C3=CC=CC=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70219627
Record name 2(3H)-Furanone, dihydro-3-((S)-hydroxyphenylmethyl)-4-((1-methyl-1H-imidazol-4-yl)methyl)-, (3S,4R)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70219627
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69460-80-6
Record name 2(3H)-Furanone, dihydro-3-((S)-hydroxyphenylmethyl)-4-((1-methyl-1H-imidazol-4-yl)methyl)-, (3S,4R)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069460806
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2(3H)-Furanone, dihydro-3-((S)-hydroxyphenylmethyl)-4-((1-methyl-1H-imidazol-4-yl)methyl)-, (3S,4R)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70219627
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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